molecular formula C11H13ClO B1608626 2-Chloro-1-(4-isopropylphenyl)ethanone CAS No. 21886-60-2

2-Chloro-1-(4-isopropylphenyl)ethanone

Cat. No. B1608626
CAS RN: 21886-60-2
M. Wt: 196.67 g/mol
InChI Key: PIXDFPQCRLECPL-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-isopropylphenyl)ethanone is a chemical compound with the molecular formula C11H13ClO . It has a molecular weight of 196.67 g/mol .


Molecular Structure Analysis

The InChI string of 2-Chloro-1-(4-isopropylphenyl)ethanone is InChI=1S/C11H13ClO/c1-8(2)9-3-5-10(6-4-9)11(13)7-12/h3-6,8H,7H2,1-2H3 . The canonical SMILES is CC(C)C1=CC=C(C=C1)C(=O)CCl .


Physical And Chemical Properties Analysis

2-Chloro-1-(4-isopropylphenyl)ethanone has a molecular weight of 196.67 g/mol . It has a computed XLogP3 value of 3.6, indicating its lipophilicity . The compound has no hydrogen bond donors and one hydrogen bond acceptor . It has three rotatable bonds . The exact mass and monoisotopic mass are 196.0654927 g/mol . The topological polar surface area is 17.1 Ų . The compound has 13 heavy atoms .

Scientific Research Applications

  • Summary of the Application: 2-Chloro-1-(4-isopropylphenyl)ethanone is used as an intermediate in the synthesis of the drug Ticagrelor . Ticagrelor is a reversible P2Y12 receptor antagonist used for the prevention of atherothrombotic events in adult patients with acute coronary syndromes .
  • Methods of Application or Experimental Procedures: The main approach for Ticagrelor synthesis involves the chiral intermediate (1S)-2-chloro-1-(3, 4-difluorophenyl) ethanol ((S)-CFPL), which is often achieved by the asymmetric reduction of the ketone precursor 2-chloro-1-(3, 4-difluorophenyl) ethanone (CFPO) . In the biocatalysis arena, the transformation of ketones to chiral alcohols is catalyzed by the ketoreductases (KREDs) .
  • Summary of the Results or Outcomes: The biocatalytic solution to (S)-CFPL, an inventory of ketoreductases from Chryseobacterium sp. CA49 were rescreened, and ChKRED20 was found to catalyze the reduction of the ketone precursor with excellent stereoselectivity . After screening an error-prone PCR library of the wild-type ChKRED20, two mutants, each bearing a single amino acid substitution of H145L or L205M, were identified with significantly increased activity .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, indicating it may be harmful if swallowed . It’s recommended to avoid contact with skin and eyes, and to avoid breathing in dust, gas, or vapors .

properties

IUPAC Name

2-chloro-1-(4-propan-2-ylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c1-8(2)9-3-5-10(6-4-9)11(13)7-12/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXDFPQCRLECPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396311
Record name 2-chloro-1-(4-isopropylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(4-isopropylphenyl)ethanone

CAS RN

21886-60-2
Record name 2-Chloro-1-[4-(1-methylethyl)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21886-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-chloro-1-(4-isopropylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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